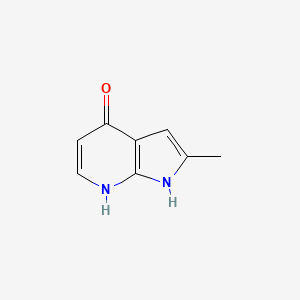
4-Hydroxy-2-methyl-7-azaindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-methyl-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with a hydroxyl group at the fourth position and a methyl group at the second position.
作用机制
Target of Action
The primary target of 4-Hydroxy-2-methyl-7-azaindole is the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in various cellular processes, including cell growth, division, migration, and survival.
Mode of Action
This compound interacts with the active site of SRC, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to changes in the cellular processes it regulates.
Biochemical Pathways
The inhibition of SRC affects multiple biochemical pathways. For instance, it can disrupt signal transduction pathways that regulate cell growth and division . This disruption can lead to antiproliferative effects, as seen in the compound’s activity against the MCF-7 breast cancer cell line .
Result of Action
The result of this compound’s action is a significant antiproliferative effect. In vitro studies have shown that the compound can inhibit the proliferation of the MCF-7 breast cancer cell line . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
生化分析
Biochemical Properties
Azaindole derivatives are known to function biologically as p38 MAP kinase inhibitors and antifungal agents . They have also been found to have cardiovascular, analgesic, anti-inflammatory, potent hypotensive, antiproliferative, and vasodilator effects .
Cellular Effects
Azaindole analogues have been found to have significant effects on various types of cells . For instance, they have been shown to have antiproliferative effects on the MCF-7 breast cancer cell line .
Molecular Mechanism
Molecular docking studies of the most active azaindole analogues have revealed the structural features responsible for their interaction with the active site of SRC .
Temporal Effects in Laboratory Settings
Azaindole derivatives have been synthesized and evaluated for antiproliferative and antioxidant activities .
Dosage Effects in Animal Models
Azaindole analogues have been found to show significant decrease in angiogenesis at higher doses .
Metabolic Pathways
Azaindole derivatives are known to function biologically as p38 MAP kinase inhibitors .
Transport and Distribution
Azaindole derivatives are known to have significant biological activities .
Subcellular Localization
Azaindole derivatives are known to have significant biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methyl-7-azaindole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-3-nitropyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired azaindole compound. The reaction typically requires heating and may involve the use of catalysts to improve yield and selectivity .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. These methods allow for precise control over reaction conditions, leading to consistent and reproducible results .
化学反应分析
Types of Reactions: 4-Hydroxy-2-methyl-7-azaindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of functional groups with other substituents. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted azaindoles with enhanced biological properties .
科学研究应用
4-Hydroxy-2-methyl-7-azaindole has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds through various synthetic transformations .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been shown to exhibit antiproliferative and antioxidant activities, making it a promising candidate for the development of new therapeutic agents .
Medicine: In medicine, this compound derivatives are explored for their potential as inhibitors of protein kinases, which are involved in various diseases such as cancer and neurodegenerative disorders. These compounds can serve as lead structures for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable intermediate in the synthesis of various commercial products .
相似化合物的比较
4-Hydroxy-2-methylindole: This compound lacks the nitrogen atom in the pyridine ring, which can affect its reactivity and biological activity.
7-Azaindole: While similar in structure, 7-azaindole does not have the hydroxyl and methyl groups, which can influence its chemical properties and applications.
4-Hydroxy-7-azaindole: This compound lacks the methyl group at the second position, which can alter its reactivity and biological activity.
Uniqueness: The presence of both hydroxyl and methyl groups in 4-Hydroxy-2-methyl-7-azaindole contributes to its unique reactivity and biological activity. These functional groups can enhance its ability to interact with molecular targets and improve its pharmacokinetic properties.
属性
IUPAC Name |
2-methyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-7(11)2-3-9-8(6)10-5/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIMTMSVWJUVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)NC=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
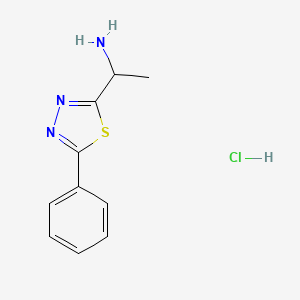
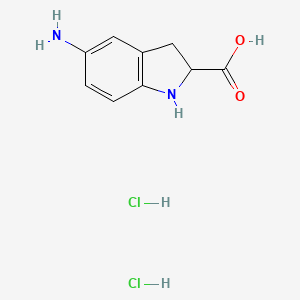
![ethyl 4-(2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2778444.png)
![N,2-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}propanamide](/img/structure/B2778446.png)
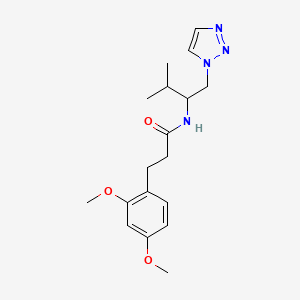
![1,1-Bis(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2778452.png)
![N-(3-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2778453.png)
![6-(4-Ethoxyphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
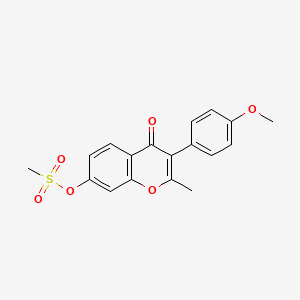
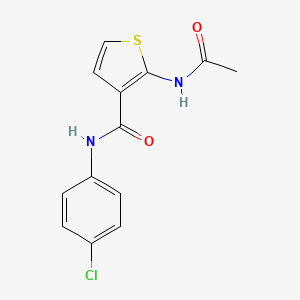
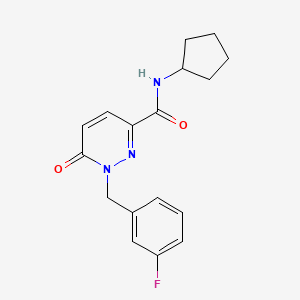
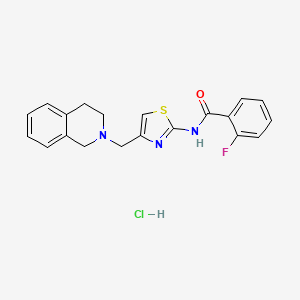
![3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2778464.png)
![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2778465.png)
